Product packaging for 9-(6-Bromohexyl)-9H-fluorene(Cat. No.:CAS No. 380441-74-7)

9-(6-Bromohexyl)-9H-fluorene

Cat. No.: B14252276
CAS No.: 380441-74-7
M. Wt: 329.3 g/mol
InChI Key: DIZNUCPVZWCMTL-UHFFFAOYSA-N
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Description

9-(6-Bromohexyl)-9H-fluorene is a bromoalkyl-functionalized fluorene derivative that serves as a critical synthetic intermediate in materials science and polymer chemistry. Its primary research value lies in its role as a key monomer for constructing conjugated polymers through cross-coupling reactions, such as Suzuki polymerization . The bromohexyl side chain is essential for enhancing the solubility and processability of resulting polymers, while the bromine at the 9-position provides a reactive handle for further functionalization or polymerization. This compound is particularly valuable for synthesizing polyfluorene derivatives, which are a class of blue-emitting conjugated polymers with significant applications in organic electronics and chemosensing . For instance, researchers have utilized related bis-bromohexyl fluorene monomers to develop highly selective and sensitive "receptor-free" fluorescent sensors for nitroexplosives like picric acid, operating via an inner filter effect mechanism in both solution and solid states . Furthermore, such fluorene-based building blocks are fundamental in the development of organic light-emitting diodes (OLEDs) and other photoelectric materials . The compound allows for the precise engineering of polymer properties, enabling researchers to tailor material performance for specific advanced applications. This compound is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21Br B14252276 9-(6-Bromohexyl)-9H-fluorene CAS No. 380441-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

380441-74-7

Molecular Formula

C19H21Br

Molecular Weight

329.3 g/mol

IUPAC Name

9-(6-bromohexyl)-9H-fluorene

InChI

InChI=1S/C19H21Br/c20-14-8-2-1-3-9-15-16-10-4-6-12-18(16)19-13-7-5-11-17(15)19/h4-7,10-13,15H,1-3,8-9,14H2

InChI Key

DIZNUCPVZWCMTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCCCCCBr

Origin of Product

United States

Synthetic Strategies for 9 6 Bromohexyl 9h Fluorene and Analogous Bromohexyl Fluorene Derivatives

Alkylation Methodologies at the C-9 Position of 9H-Fluorene

The introduction of alkyl chains at the C-9 position of the fluorene (B118485) moiety is a cornerstone of its derivatization. This reactivity stems from the acidic nature of the C-9 protons, which can be readily abstracted by a base to form a nucleophilic fluorenyl anion. This anion can then react with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond.

Traditional Alkylation Approaches with Alkyl Halides

The most established method for synthesizing 9-alkylated fluorenes, including 9-(6-Bromohexyl)-9H-fluorene, is through the deprotonation of the fluorene ring at the C-9 position followed by nucleophilic substitution with an appropriate alkyl halide. This approach often utilizes a strong base and, in many cases, a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate.

A common procedure involves the reaction of fluorene or a substituted fluorene with an excess of 1,6-dibromohexane (B150918). The reaction is typically carried out in a biphasic system consisting of an organic solvent like toluene (B28343) or dichloromethane (B109758) and a concentrated aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. ucf.edupusan.ac.kr To enhance the reaction rate and yield, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI) is employed. ucf.eduresearchgate.net The catalyst transports the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the fluorene. The resulting fluorenyl anion then reacts with the 1,6-dibromohexane. The use of an excess of the dihaloalkane favors the mono-alkylation product, though dialkylation at the C-9 position is also a common outcome, leading to compounds like 9,9-bis(6-bromohexyl)-9H-fluorene. pusan.ac.krresearchgate.net

For instance, the synthesis of 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene (B1591939) is achieved by reacting 2,7-dibromofluorene (B93635) with 1,6-dibromohexane in the presence of aqueous potassium hydroxide and TBAB. pusan.ac.kr Similarly, unsubstituted fluorene can be reacted with 1,6-dibromohexane using aqueous sodium hydroxide and TBAI to produce the alkylated product. researchgate.net

Table 1: Conditions for Traditional C-9 Alkylation of Fluorene with 1,6-Dibromohexane
Fluorene SubstrateAlkylating AgentBaseCatalystSolvent SystemReference
Fluorene1,6-DibromohexaneNaOH (aq)TBAINot specified researchgate.net
2,7-Dibromofluorene1,6-DibromohexaneKOH (aq)TBABNot specified pusan.ac.kr
Fluorene Derivativesα,ω-DibromoalkanesNaOH (aq)TBABToluene/Water ucf.edu

Catalytic C(sp3)–H Functionalization for Fluorene Derivatization

More recent advancements in organic synthesis have introduced catalytic methods for the alkylation of fluorene. These strategies often involve the direct functionalization of the C(sp3)–H bond at the C-9 position, offering alternative pathways that can be more atom-economical and environmentally benign. These methods typically utilize transition metal catalysts and often employ alcohols as the alkylating agents through a "borrowing hydrogen" mechanism.

Cobalt complexes have emerged as effective catalysts for the sp3 C–H alkylation of fluorenes. acs.orgnih.gov These reactions typically use alcohols as the alkylating agents, which are considered greener alternatives to alkyl halides. The catalytic systems, often involving well-defined redox noninnocent cobalt(II) complexes, demonstrate high versatility with a range of fluorenes and alcohols, particularly benzyl (B1604629) alcohols. acs.orgacs.org The mechanism is believed to proceed via a ligand radical-based borrowing hydrogen pathway. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then reacts with the fluorenyl anion. The catalyst subsequently returns the "borrowed" hydrogen to complete the catalytic cycle, with water as the only byproduct. nih.govresearchgate.net These protocols have shown good functional group tolerance and can achieve efficient single-step mono- and dialkylation of fluorenes. nih.govacs.org

Table 2: Overview of Cobalt-Catalyzed C-9 Alkylation of Fluorenes
Catalyst TypeAlkylating AgentKey FeaturesMechanismReference
Redox noninnocent cobalt(II) complexesAlcohols (e.g., benzyl alcohols)Versatile, good functional group tolerance, single-step di-alkylation possibleLigand radical-based borrowing hydrogen acs.orgnih.gov
N,N-bidentate cobalt catalytic systemPrimary and secondary alcoholsWide applicability, can lead to cyclization with diolsBorrowing hydrogen pathway nih.gov

Nickel-based catalytic systems have also been developed for the sp3 C–H alkylation of 9H-fluorene, again using alcohols as the alkyl source. researchgate.net Nickel catalysis is attractive due to the lower cost and higher abundance of nickel compared to precious metals. These methods facilitate the addition of fluoroarenes across various unsaturated compounds via the activation of C-H bonds over C-F bonds, showcasing the catalyst's selectivity. nih.gov While the direct nickel-catalyzed synthesis of this compound from an alcohol has not been specifically detailed, the established protocols for C-H functionalization using nickel catalysts provide a viable strategic framework for such transformations. researchgate.netresearchgate.net The reactions often involve a nickel(II) catalyst and can proceed through a Ni(I)/Ni(III) catalytic cycle, enabling the coupling of aromatic amides with various partners through chelation-assisted C-H functionalization. researchgate.net

Ruthenium catalysts are particularly prominent in the application of the borrowing hydrogen (or hydrogen autotransfer) methodology for C-9 alkylation of fluorene. researchgate.net A commonly used catalyst is the [Ru(p-cymene)Cl2]2 complex, which, often in the absence of a specialized ligand, effectively catalyzes the reaction between 9H-fluorene and various primary alcohols. researchgate.netacs.org This reaction is highly selective, leading to exclusive mono-C9-alkylation in good to excellent yields. acs.org The process is atom-economical, producing water as the sole byproduct. researchgate.net The reaction generally requires a base, such as potassium tert-butoxide (t-BuOK), to facilitate the initial deprotonation of the fluorene. sci-hub.se This ruthenium-catalyzed approach has been successfully applied to a broad scope of primary alcohols, making it a powerful and greener tool for synthesizing 9-alkylated fluorenes. acs.org

Table 3: Ruthenium-Catalyzed C-9 Alkylation of Fluorene via Borrowing Hydrogen
CatalystAlkylating AgentBaseSelectivityByproductReference
[Ru(p-cymene)Cl2]2Primary Alcoholst-BuOKExclusive mono-C9-alkylationWater acs.orgsci-hub.se
[Ru(p-cymene)Cl2]2 with dppf or DPEphosPrimary and Secondary AlcoholsNot specifiedN-alkylation of amines/sulfonamides (demonstrates principle)Water organic-chemistry.org

Regioselective Functionalization at C-9 Position

The high regioselectivity for functionalization at the C-9 position of the fluorene ring is a defining feature of its chemistry. This selectivity is primarily governed by the electronic properties of the fluorene molecule.

In traditional alkylation methods, the acidity of the C-9 protons (pKa ≈ 22.6 in DMSO) is significantly higher than that of the aromatic protons on the benzene (B151609) rings. This large difference in acidity means that even a moderately strong base will selectively deprotonate the C-9 position, generating the fluorenyl anion. This anion is stabilized by the delocalization of the negative charge over the aromatic system. Consequently, the subsequent reaction with an electrophile, such as an alkyl halide, occurs exclusively at this site.

In catalytic C-H functionalization reactions, the selectivity for the C-9 position is also consistently observed. For instance, Ru-catalyzed borrowing hydrogen reactions with primary alcohols yield exclusively mono-C9-alkylated products. acs.org This inherent selectivity simplifies the synthesis of C-9 substituted fluorenes, avoiding the formation of regioisomers that would complicate purification and reduce yields. cityu.edu.hkrsc.org While methods for functionalizing the aromatic backbone of fluorene exist, they typically require different strategies, such as directed C-H activation or reactions on pre-functionalized fluorene rings, further highlighting the unique and preferential reactivity of the C-9 position. acs.orgacs.org

Preparation of Halogenated Fluorene Precursors for Bromohexyl Derivatization (e.g., 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene)

The synthesis of bromohexyl-derivatized fluorenes often begins with a fluorene core that may already be halogenated at other positions, such as C-2 and C-7. These positions are crucial for further modifications, like Suzuki cross-coupling reactions, to build up larger conjugated systems. pusan.ac.krmdpi.com The compound 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene is a key precursor in the synthesis of various conjugated polymers and polyelectrolytes. polymer-korea.or.krchemicalbook.comaaronchem.com

The standard procedure for introducing the bromohexyl chains at the C-9 position involves a phase-transfer catalyzed alkylation. This reaction is typically carried out by treating the corresponding fluorene precursor with an excess of 1,6-dibromohexane in a biphasic system. pusan.ac.krucf.edu A strong aqueous base, such as potassium hydroxide, is used to deprotonate the acidic C-9 protons of the fluorene ring. pusan.ac.kr A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), is essential to transport the fluorenyl anion from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs. pusan.ac.krucf.edu

A representative synthesis of 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene starts from 2,7-dibromofluorene. pusan.ac.kr The reaction is performed at an elevated temperature to ensure a reasonable reaction rate. pusan.ac.kr After the reaction is complete, the product is isolated through extraction and purified by column chromatography to yield the desired compound as a white solid. pusan.ac.kr This synthetic approach is also applicable for preparing other 9,9-bis(bromoalkyl)fluorene derivatives. rsc.org

Table 1: Synthesis of 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene pusan.ac.kr

Reactant/Reagent Function Exemplary Molar/Weight Ratio
2,7-DibromofluoreneStarting Material1 equivalent (e.g., 5 mmol)
1,6-DibromohexaneAlkylating Agent10 equivalents (e.g., 50 mmol)
Potassium Hydroxide (50% aq.)BaseUsed as the reaction medium
Tetrabutylammonium BromidePhase-Transfer Catalyst0.2 equivalents (e.g., 1 mmol)
DichloromethaneExtraction SolventN/A
Hexane/Ethyl AcetateEluent for ChromatographyN/A
Reaction Conditions
Temperature75 °C
Reaction Time15 minutes (followed by cooling)
Yield43%

Mechanistic Investigations of C-9 Alkylation and Functionalization Pathways

The functionalization of the C-9 position of fluorene is pivotal for tailoring the properties of fluorene-based molecules. researchgate.net The mechanism of this transformation has been the subject of extensive research, leading to the development of diverse and efficient catalytic systems.

The classical method for C-9 alkylation using alkyl halides, such as in the synthesis of this compound and its analogues, proceeds via an SN2 reaction. The process is initiated by the deprotonation of the relatively acidic C-9 proton of the fluorene ring by a strong base. rsc.org In the biphasic system described previously, the phase-transfer catalyst facilitates the transfer of the resulting fluorenyl anion into the organic phase containing the alkyl halide. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide to form the new carbon-carbon bond. The use of a large excess of the dibromoalkane statistically favors the dialkylation product.

More recent studies have focused on greener and more atom-economical approaches, particularly using alcohols as alkylating agents. These methods often involve a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by transition metals like ruthenium, iron, or cobalt. nih.govnih.govacs.org This pathway typically involves several steps:

Dehydrogenation: The metal catalyst first dehydrogenates the alcohol to form the corresponding aldehyde or ketone. sci-hub.seresearchgate.net

Condensation: The fluorenyl anion, generated by a base, undergoes an aldol-type condensation with the in-situ generated carbonyl compound.

Dehydration: The resulting intermediate alcohol dehydrates to form a 9-alkylidenefluorene intermediate. rsc.orgrsc.org

Hydrogenation: The metal-hydride species, formed during the initial dehydrogenation of the alcohol, then hydrogenates the double bond of the 9-alkylidenefluorene intermediate to yield the final C-9 alkylated product. nih.govresearchgate.netrsc.org

Control experiments have supported this pathway, showing that the reaction can proceed through the 9-alkylidenefluorene intermediate. rsc.orgnih.gov This catalytic cycle avoids the use of stoichiometric organometallic reagents or hazardous alkyl halides, with water being the only byproduct. nih.gov

Furthermore, transition-metal-free approaches for C-9 alkylation have been developed. One such method utilizes a phenalenyl-based molecule as a catalyst, which is proposed to operate through a radical-mediated borrowing hydrogen pathway. organic-chemistry.org Another study describes a metal-free cyanomethylenation of sp³ C-H bonds at the C-9 position using alkyl nitriles under oxidative conditions, which is suggested to proceed via a radical reaction process. nih.gov These innovative strategies highlight the ongoing efforts to create more sustainable and versatile methods for the functionalization of fluorene derivatives. organic-chemistry.orgacs.org

Chemical Reactivity and Derivatization of Bromohexyl Fluorene Scaffolds

Nucleophilic Substitution Reactions of the Bromohexyl Moiety

The primary alkyl bromide of the hexyl chain is a reactive electrophilic site, making it highly susceptible to nucleophilic substitution reactions (SN2). This reactivity is frequently exploited to append various functional moieties to the fluorene (B118485) scaffold, thereby modifying its solubility, self-assembly behavior, and electronic characteristics.

The bromohexyl group can be readily converted to terminal amine and thiol functionalities, which serve as important anchoring groups or sites for further chemical modification.

Amines: The conversion to an amine is typically achieved through a two-step process. The bromohexyl derivative is first reacted with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to form the corresponding alkyl azide. This azide is then subsequently reduced to the primary amine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Thiols: Thiol-terminated fluorene derivatives are commonly prepared by reacting the bromohexyl compound with a sulfur nucleophile. A widely used method involves reaction with potassium thioacetate (B1230152) to form a thioester intermediate. ucf.edu This intermediate is then hydrolyzed under basic or acidic conditions to yield the final thiol. ucf.edusmolecule.com This approach is favored as it prevents the direct formation of disulfides, which can occur when using reagents like sodium hydrosulfide. Researchers have successfully utilized this thioacetylation-hydrolysis sequence on fluorene derivatives to create thiol-terminated molecules for applications such as functionalizing gold nanoparticles. ucf.eduresearchgate.net

A summary of typical reactions for these conversions is presented below.

Starting MaterialReagent(s)Product MoietyReference
9-(6-Bromohexyl)-9H-fluorene1. NaN₃, DMF2. LiAlH₄ or H₂/Pd9-(6-Aminohexyl)-9H-fluorene
This compound1. Potassium thioacetate2. H₃O⁺ or OH⁻9-(6-Mercaptohexyl)-9H-fluorene ucf.edusmolecule.com
This compoundThiourea9-(6-Mercaptohexyl)-9H-fluorene

The terminal bromine atom on the hexyl chain serves as an excellent leaving group for quaternization reactions, also known as Menshutkin reactions. lu.se This process involves the reaction of the bromohexyl group with a tertiary amine to form a quaternary ammonium (B1175870) salt. This transformation is fundamental in converting neutral fluorene-based polymers into cationic polyelectrolytes (CPEs).

These quaternized materials are extensively studied for applications in biological sensing, antimicrobial surfaces, and as components of anion exchange membranes (AEMs) in fuel cells. lu.se The reaction is typically carried out by treating the bromohexyl-functionalized fluorene or its corresponding polymer with an excess of a tertiary amine, such as trimethylamine, in a suitable solvent. mdpi.com This introduces a permanent positive charge onto the side chain, significantly altering the material's properties, particularly its solubility in polar solvents and its ability to interact with anionic species like DNA.

The choice of the tertiary amine allows for fine-tuning of the properties of the resulting cationic material. A variety of amines have been used to create different quaternary ammonium groups, including N-methyl piperidine (B6355638) and quinuclidine. lu.se

PrecursorAmine ReagentProduct CationApplicationReference
Poly[9,9-bis(6'-bromohexyl)fluorene-co-alt-...]Trimethylamine-N(CH₃)₃⁺Cationic Polyelectrolytes (CPEs) for DNA Sensing mdpi.com
Fluorene polymer with bromohexyl chainsN-methyl piperidinePiperidiniumAnion Exchange Membranes (AEMs) lu.se
Fluorene polymer with bromohexyl chainsQuinuclidineQuinuclidiniumAnion Exchange Membranes (AEMs) lu.se
Bromoalkylated copolymerDimethyl sulfate (B86663) / PiperidineDimethyl piperidiniumAnion Exchange Membranes (AEMs) acs.org

Transition Metal-Catalyzed Cross-Coupling Strategies

While the bromohexyl chain is key for functionalization via substitution, the fluorene ring itself is the cornerstone for building conjugated polymers. By introducing halogen atoms (typically bromine or iodine) at the 2- and 7-positions of the 9,9-bis(6-bromohexyl)fluorene (B2851474) scaffold, the monomer becomes suitable for various palladium-catalyzed cross-coupling polymerizations. researchgate.net These reactions are powerful tools for forming new carbon-carbon bonds and are central to the synthesis of polyfluorenes and related conjugated materials. eie.gr

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for synthesizing polyfluorenes. tcichemicals.com The reaction creates a C-C single bond between an aryl halide and an organoboron compound, typically a boronic acid or boronic ester, catalyzed by a palladium(0) complex. tcichemicals.com

In this context, a common strategy is the polycondensation of a 2,7-dihalo-9,9-bis(6-bromohexyl)fluorene monomer with an aromatic diboronic acid or ester, or the self-condensation of a fluorene monomer bearing both a halogen and a boronic acid/ester group. researchgate.netresearchgate.net The reaction requires a base, such as potassium carbonate or cesium fluoride, to activate the organoboron species. researchgate.net The long bromohexyl chains at the 9-position are crucial as they ensure solubility of the resulting rigid-rod polymer in common organic solvents. These chains can be subsequently functionalized, for instance, via quaternization, after the polymer backbone has been constructed. mdpi.com

Monomer 1Monomer 2Catalyst SystemProduct TypeReference
2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluoreneBenzene-1,4-diboronic acidPd(PPh₃)₄ / K₂CO₃Alternating copolymer researchgate.net
bis[9,9'-bis(6''-bromohexyl)fluorenyl]dioxaborolane2,5-DibromoanilinePd(0) catalystAlternating copolymer mdpi.com
2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane- (self-condensation)tBu₃PPd(Ph)BrHomopolymer (Polyfluorene) researchgate.net

The Sonogashira coupling reaction is the method of choice for introducing alkyne (ethynylene) linkages into conjugated backbones, forming C-C triple bonds between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. researchgate.net

For fluorene-based materials, a 2,7-dihalo-9,9-bis(6-bromohexyl)fluorene monomer is reacted with a diethynyl-aromatic comonomer to produce poly(fluorenylene-ethynylene)s (PFEs). researchgate.net These polymers are of great interest due to their high fluorescence quantum yields and rigid structures. The incorporation of the alkyne linker can influence the electronic properties and the planarity of the polymer chain. As with Suzuki couplings, the bromohexyl side chains provide essential solubility and a handle for post-polymerization modification. researchgate.net

Fluorene MonomerComonomerCatalyst SystemProduct TypeReference
2,7-Diiodo-9,9-bis(6'-bromohexyl)fluorene derivativeDiethynylbenzenePd(PPh₃)₂Cl₂ / CuI / PPh₃Poly(fluorenylene-ethynylene) researchgate.net
2,7-Dibromo-9,9-dihexylfluorene1,4-Diethynyl-2,5-di-n-octyloxybenzenePd(PPh₃)₄ / CuI / PPh₃Poly(fluorenylene-ethynylene) researchgate.net

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. This method offers the advantage of being relatively insensitive to the presence of many functional groups.

In the synthesis of fluorene-based polymers, the Stille reaction has been used to create vinylene linkages. For example, a 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene (B1591939) monomer can be reacted with an organotin reagent like tributylvinyltin to introduce vinyl groups. wiley-vch.de These vinylated monomers can then be used in subsequent polymerization reactions, such as Heck coupling, to produce poly(fluorene vinylene)s. Although effective, the use of Stille coupling has become less frequent in some areas due to the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final polymer. nih.gov

Fluorene MonomerOrganotin ReagentCatalystProductReference
2,7-Dibromo-9,9-bis(6-bromohexyl)fluoreneTributylvinyltinPdCl₂(PPh₃)₂9,9-bis(6-bromohexyl)-2,7-divinylfluorene wiley-vch.de

Polymerization Chemistry of Bromohexyl Fluorene Monomers

The bromohexyl fluorene moiety serves as a versatile monomer for the synthesis of a wide array of functional polymers. The reactive bromine atoms provide a handle for various polymerization techniques, leading to polymers with tailored properties for applications in organic electronics and beyond.

Suzuki polycondensation is a powerful and widely utilized method for synthesizing conjugated polymers based on fluorene. researchgate.netrsc.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a dihalo-fluorene monomer, such as 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene, with an aromatic diboronic acid or its ester. researchgate.netacs.org The reaction facilitates the formation of carbon-carbon bonds between the fluorene units and the comonomer, leading to the growth of the polymer chain.

Researchers have investigated various palladium catalysts, such as [Pd(PPh₃)₄], [Pd(PPh₃)₂Cl₂], [PdCl₂(dppe)], and [PdCl₂(dppf)]·CH₂Cl₂, to optimize the polymerization process. acs.org The choice of catalyst can influence the reaction rate and the molecular weight of the resulting polymer. acs.org For instance, the use of microwave-assisted Suzuki polycondensation has been shown to significantly accelerate the polymerization of aniline (B41778) and fluorene monomers, reducing reaction times from hours to minutes and increasing yields. mdpi.com

The Suzuki–Miyaura catalyst-transfer polycondensation (SCTP) of a triolborate-type fluorene monomer has also been explored. rsc.orgrsc.org This method allows for a chain-growth polymerization mechanism, providing better control over the polymer's molecular weight and dispersity. rsc.orgrsc.org

Table 1: Examples of Suzuki Polycondensation Reactions with Bromohexyl Fluorene Monomers

Monomer 1Monomer 2Catalyst/ConditionsResulting PolymerReference
2,7-dibromo-9,9-bis(6-bromohexyl)fluorene1,4-Benzenediboronic acid[Pd(PPh₃)₄], K₂CO₃Poly[(9,9-bis(6'-bromohexyl)fluoren-2,7-diyl)-alt-co-(benzen-1,4-diyl)] researchgate.netacs.org
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorenePyrene-1-boronic acidSuzuki coupling conditions1,1'-(9,9-bis(6-bromohexyl)-9H-fluorene-2,7-diyl)dipyrene pusan.ac.kr
2,5-dibromoanilinebis[9,9´-bis(6´´-bromohexyl)fluorenyl]-4,5,5,5-tetramethyl[1.3.2]-dioxaborolaneMicrowave-assisted Suzuki couplingPoly{1,4-(2/3-aminobenzene)-co-alt-2,7-[9,9´-bis(6´´-bromohexyl)fluorene]} mdpi.com

Electrochemical polymerization offers an alternative route to synthesize polyfluorenes. This technique involves the direct anodic oxidation of fluorene monomers on an electrode surface, leading to the formation of a polymer film. asianpubs.orgresearchgate.net For instance, the electrochemical copolymerization of 9H-fluorene with a cross-linkable polythiophene has been successfully achieved. asianpubs.org The resulting copolymer films exhibit good electrochemical behavior and ambient stability. asianpubs.org

The electrochemical polymerization of 9-fluorenone, a derivative of fluorene, has also been studied. researchgate.net The process yields an insoluble polymer deposit on the electrode surface, which can be characterized by various spectroscopic and electrochemical techniques. researchgate.net

Copolymerization is a powerful strategy to fine-tune the properties of polyfluorenes. By incorporating different comonomers with this compound derivatives, it is possible to create polymers with tailored electronic, optical, and physical properties. google.com

For example, random copolymers of 9,9-dihexylfluorene (B1587949) and 2,5-di(2-hexyloxyphenyl)thiazolothiazole have been synthesized via Suzuki coupling. researchgate.net The introduction of the thiazolothiazole units improves the electron transport properties of the resulting copolymers, making them efficient blue-emissive materials for polymer light-emitting diodes (PLEDs). researchgate.net

Similarly, fluorene-based copolymers containing pendant oxetane (B1205548) groups have been synthesized for applications in PLEDs. nycu.edu.tw These copolymers can be crosslinked to improve the stability and performance of the devices.

The bromohexyl groups on the polyfluorene backbone serve as reactive sites for post-polymerization functionalization. smolecule.com This approach allows for the introduction of various functional groups onto the polymer after its initial synthesis, providing a versatile method to modify the polymer's properties.

A common strategy is the nucleophilic substitution of the bromine atoms with other functional moieties. For instance, reaction with tertiary amines converts the bromohexyl groups into quaternary ammonium salts, rendering the polymer water-soluble. smolecule.com Another example is the reaction with sodium azide to introduce azide groups, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules. nih.gov

This post-polymerization functionalization has been used to prepare a variety of materials, including:

Cationic polyelectrolytes for use in light-emitting devices and sensors.

Anion exchange membranes for fuel cells. researchgate.net

Fluorescent conjugated glycopolymers for biological applications. 20.210.105

Polymers with photocleavable side-chains. nih.gov

Cyclization and Macrocycle Formation Reactions

The bromohexyl groups on fluorene can also participate in intramolecular reactions to form cyclic structures and macrocycles. rsc.org These reactions can lead to the formation of novel molecular architectures with unique properties. While specific examples involving this compound are not extensively detailed in the provided context, the general principles of cyclization can be applied. For instance, intramolecular coupling reactions could potentially lead to the formation of macrocycles where the fluorene units are linked by the hexyl chains. The formation of such fluorene-based macrocycles can be achieved through various synthetic methodologies, leading to structures with defined shapes and sizes. rsc.org

Advanced Research Applications of Bromohexyl Fluorene Derivatives in Materials Science

Building Blocks for Conjugated Polymers and Oligomers

The functionalization at the C-9 position of the fluorene (B118485) core with bromohexyl groups is a key strategy for synthesizing soluble and processable conjugated polymers. iitk.ac.in These alkyl chains prevent the extensive aggregation that can quench fluorescence, a common issue with planar aromatic structures. nih.govacs.org This structural modification allows for the creation of materials with tailored electronic and optical properties for various applications.

The bromo-functionalized hexyl chains serve as reactive sites for a variety of chemical transformations. These include substitution reactions with nucleophiles like amines and thiols, as well as cross-coupling reactions such as Suzuki and Stille coupling. This reactivity is fundamental to building more complex polymeric and oligomeric structures. For instance, 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene (B1591939) is a key monomer used in Suzuki polycondensation to create advanced polymers for organic electronics. researchgate.netchemicalbook.comnih.gov

Application in Organic Optoelectronic Materials Research

Derivatives of 9-(6-bromohexyl)-9H-fluorene are instrumental in the development of organic optoelectronic materials. mdpi.com Their inherent high fluorescence quantum yields and good charge carrier mobility make them ideal candidates for use in devices that convert electricity into light or vice versa. nih.govacs.org The synthesis of polymers like poly[(9,9-bis(6-bromohexyl)-2-phenyl-9H-fluorene)] (PF) through Suzuki coupling reactions exemplifies the creation of materials with specific optoelectronic functionalities. researchgate.net

In the field of organic light-emitting diodes (OLEDs), fluorene-based polymers are highly valued for their ability to emit blue light, a crucial component for full-color displays. iitk.ac.in The compound 9,9-Bis(6-bromohexyl)fluorene (B2851474) is a precursor in the synthesis of these blue fluorescent conjugated polymers. google.com For example, poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-bromohexyl)fluorene)] (PFB) has been synthesized and further modified to create materials for white light-emitting diodes (WLEDs). researchgate.netoptica.org By converting the bromohexyl groups to azidohexyl groups, researchers have developed cross-linkable polyfluorene derivatives that exhibit high-quality white light emission when integrated with a near-UV LED platform. researchgate.netoptica.org This approach has led to WLEDs with a high color rendering index (CRI). optica.org

The versatility of the bromohexyl group is further demonstrated in the synthesis of various polyfluorene derivatives with tunable emission properties. Well-defined poly(2,7-fluorene) derivatives prepared through palladium-catalyzed couplings exhibit blue emission with high quantum yields, making them promising for efficient blue-light-emitting devices. 20.210.105

Table 1: Examples of Bromohexyl Fluorene Derivatives in Light-Emitting Systems

Derivative/Polymer Synthesis Method Application Key Finding
Poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-bromohexyl)fluorene)] (PFB) Suzuki Coupling Precursor for WLEDs Functionalization with azide (B81097) groups leads to high-quality white light emission. researchgate.netoptica.org
Poly(2,7-fluorene) derivatives Palladium-catalyzed coupling Blue-light-emitting devices Exhibit blue emission with high quantum yields (up to 0.87). 20.210.105

The adaptability of this compound derivatives also extends to the field of organic photovoltaics (OPVs). These compounds serve as building blocks for donor-acceptor copolymers, which are the active materials in OPV devices. The ability to tune the electronic properties through chemical modification is crucial for optimizing the performance of solar cells.

For instance, 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene is a versatile reactant for preparing electron transport materials used in organic solar cells. chemicalbook.com Cationic conjugated polymers, such as poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT), have been synthesized from a bromohexylfluorene precursor. nih.gov These water-soluble polymers are designed for applications in label-free DNA microarrays but highlight the potential for creating functional materials for various bio-optoelectronic applications. nih.gov

Role in Sensor Development

The high fluorescence quantum yield of fluorene derivatives makes them excellent candidates for the development of fluorescent chemosensors. nih.govacs.org The principle of detection often relies on the quenching or enhancement of fluorescence upon interaction with a specific analyte. The bromohexyl group can be used to attach specific recognition units to the fluorene core, enabling the selective detection of various chemical species.

Fluorene-based conjugated polymers have been successfully employed as fluorescent chemosensors for the detection of nitroaromatic compounds, which are common components of explosives. nih.govacs.orgrsc.org For example, polymers synthesized from 9,9-bis(6-bromohexyl)-2-phenyl-9H-fluorene and 9,9-bis(6-bromohexyl)-9H-fluorene have shown the ability to detect picric acid through fluorescence quenching. researchgate.netresearchgate.net The quenching mechanism is often attributed to photoinduced electron transfer (PET) from the electron-rich polymer to the electron-deficient nitroaromatic compound. rsc.orgbohrium.com

Researchers have synthesized a series of emissive π-conjugated copolymers incorporating 1,2,3-triazole moieties, derived from bromohexyl fluorene precursors, for the sensitive and selective detection of nitroaromatics in both solution and vapor phases. rsc.org These sensors exhibit high sensitivity, with detection limits for picric acid reaching the picomolar level. nih.govacs.org

Table 2: Bromohexyl Fluorene-Based Fluorescent Chemosensors for Nitroaromatics

Sensor Material Target Analyte Detection Principle Limit of Detection (LOD)
Poly[(9,9-bis(6-bromohexyl)-2-phenyl-9H-fluorene)] Picric Acid Fluorescence Quenching Not Specified
1,4-ylidene-bis-fluorene (1,4-YBF) Picric Acid Fluorescence Quenching (PET) 0.314 µM bohrium.com

The versatile chemistry of the bromohexyl group also allows for the incorporation of ion-selective ligands, transforming the fluorene scaffold into a platform for metal ion detection. Hydrophilic bis(1,2,3-triazolyl)fluorene derivatives, synthesized via "click" chemistry from bromohexyl fluorene precursors, have demonstrated selectivity for Zn²⁺ and Hg²⁺ ions. acs.orgucf.edu The binding of these metal ions leads to a blue-shift in the absorption and emission spectra and an enhancement of fluorescence. acs.orgucf.edu

Other fluorene-based derivatives have been developed for the detection of Fe³⁺. bohrium.com For example, novel phosphonic acid-functionalized fluorene derivatives have been evaluated as chemoselective Fe³⁺ ion sensors. bohrium.com Similarly, salicylyl derivatives of fluorene have shown selective fluorescence quenching by Cu²⁺ and Fe²⁺. chula.ac.th These examples underscore the broad applicability of bromohexyl fluorene as a foundational molecule for creating a diverse range of metal ion sensors.

Table 3: Bromohexyl Fluorene Derivatives in Metal Ion Detection

Sensor Derivative Target Ion(s) Detection Mechanism Key Finding
Hydrophilic bis(1,2,3-triazolyl)fluorene Zn²⁺, Hg²⁺ Fluorescence Enhancement Forms 1:2 and 1:3 ligand-to-metal complexes. acs.orgucf.edu
Phosphonic acid-functionalized fluorene Fe³⁺ Chemoselective Sensing Evaluated as a selective sensor for Fe³⁺ ions. bohrium.com
Salicylyl derivatives of fluorene Cu²⁺, Fe²⁺ Fluorescence Quenching Selectivity for Cu²⁺ enhanced by Triton X-100. chula.ac.th

Materials for Anion Exchange Membranes

Derivatives of this compound are pivotal in the development of anion exchange membranes (AEMs), which are critical components in electrochemical devices like fuel cells and water electrolyzers. The bromohexyl groups on the fluorene monomer are readily converted into cationic functional groups, which are essential for anion transport.

The synthesis strategy often involves the initial preparation of 9,9-bis(6-bromohexyl)fluorene (BBF) from fluorene and 1,6-dibromohexane (B150918). mdpi.com This monomer is then copolymerized with other aromatic compounds to create a robust, aryl ether-free polymer backbone. mdpi.com The absence of ether linkages is particularly desirable as it enhances the chemical stability of the membrane in the highly alkaline environments characteristic of AEM operation.

Following polymerization, the pendant bromoalkyl chains are quaternized through reactions like the Menshutkin reaction, introducing cationic groups such as N,N-dimethylpiperidinium (DMP) or bis-piperidinium (bisPip). researchgate.net These cationic sites facilitate the transport of hydroxide (B78521) ions (OH⁻) across the membrane. The structure of the polymer backbone and the nature of the cationic groups are fine-tuned to optimize membrane properties, including ion exchange capacity (IEC), water uptake, mechanical strength, and ionic conductivity. researchgate.net For instance, AEMs prepared from poly(fluorene alkylene) with DMP cations have demonstrated hydroxide conductivity exceeding 80 mS/cm at 80 °C and excellent alkaline stability, retaining over 96% of their cationic groups after 30 days in 1 M NaOH. researchgate.net Similarly, quaternized poly[9,9-bis(6-bromohexyl)fluorene]-co-[4,4-bis((4-phenyl)propyl)biphenyl)] (PFPB-QA) membranes have shown high ionic conductivity of 122 mS/cm at 80 °C and robust stability. researchgate.net

Polymer System Cationic Group IEC (mequiv g⁻¹) ** OH⁻ Conductivity (mS cm⁻¹) **Conditions Reference
Poly(fluorene alkylene)N,N-dimethylpiperidinium (DMP)->8080 °C researchgate.net
Poly(fluorene alkylene)bis-piperidinium (bisPip)2.08580 °C researchgate.net
Poly(fluorene alkylene)bis-piperidinium (bisPip)2.815080 °C researchgate.net
PFPB-QAQuaternary Ammonium (B1175870)-12280 °C researchgate.net

This table presents selected performance data for Anion Exchange Membranes (AEMs) derived from bromohexyl fluorene.

Supramolecular Assemblies and Nanoparticle Formation

The ability of fluorene-based molecules to self-assemble into ordered supramolecular structures is a key area of research, driven by their potential in optoelectronic devices and nanotechnology. tue.nl The bromohexyl chains in this compound derivatives play a significant role in mediating these assembly processes.

By functionalizing the bromohexyl groups with hydrophilic moieties, such as ethylene (B1197577) glycol chains or charged groups, amphiphilic molecules can be created. tue.nl These fluorene-based amphiphiles, possessing a hydrophobic π-conjugated core and hydrophilic side chains, can self-assemble in selective solvents (e.g., in water or THF/water mixtures) to form a variety of well-defined nanostructures. nih.govrsc.org

The process is driven by a delicate balance of intermolecular forces, including π–π stacking of the fluorene backbones, hydrophobic interactions of the alkyl chains, and hydrogen bonding. rsc.org The length of the alkyl chain, such as the hexyl group, influences the packing and morphology of the resulting assemblies. Studies have shown that even small changes in the alkyl chain length can lead to different nanostructures, such as nanofibers, vesicles, or spherical micelles. nih.gov For example, bolaamphiphilic fluorene oligomers have been shown to self-assemble in water to create fluorescent nanoparticles whose emission colors can be tuned across the visible spectrum. rsc.org The dynamic nature of these assemblies, where molecules can exchange between nanoparticles, provides opportunities for creating responsive materials for sensing and diagnostics. tue.nl

The reactive nature of the C-C bond at the 9-position of the fluorene core allows for the synthesis of more complex and highly ordered structures beyond simple self-assembly. researchgate.net This chemistry is instrumental in building sophisticated nanoscale architectures like molecular nanogrids. researchgate.net 9,9-bis(6-bromohexyl)fluorene can serve as a precursor in these syntheses. The bromohexyl chains can be further functionalized or used as points of connection in multi-step synthetic strategies aimed at producing large, well-defined macromolecular structures. These ordered nanostructures are of interest for applications in nanoelectronics and photonics, where precise control over the spatial arrangement of chromophores is essential for device performance. researchgate.net

Scaffolds for Bioelectronics Research

Bioelectronics seeks to interface electronic devices with biological systems. Materials for these applications must be biocompatible, stable in physiological environments, and possess appropriate electronic and mechanical properties. Fluorene-based polymers, including those derived from this compound, are emerging as promising candidates for creating scaffolds for bioelectronics. oup.comoup.com

These materials combine the electronic properties of conjugated polymers with processability and the ability to be functionalized for improved biocompatibility. For instance, a copolymer incorporating 9,9-bis(6-bromohexyl)-9H-fluorene, specifically poly{[9,9-di(2,4-diphenylquinoline)-fluorene]-alt-[9,9-bis(6-bromohexyl)-9H-fluorene]}, has been used to create memristive devices. oup.comoup.com Such devices, which exhibit memory effects in their electrical conductance, are considered for building neuromorphic computing systems that mimic the function of biological synapses. oup.com In a comparative study, this specific bromohexyl fluorene-containing polymer showed 12 distinguishable conductance states, demonstrating its potential for analog-type memory applications. oup.com

The development of 3D printable, soft, and conductive hydrogels is a significant goal in creating scaffolds that can support tissue growth while providing electronic functionality. biorxiv.orgwashu.edu While much of this work focuses on polymers like PEDOT:PSS, the principles of creating hydrated, conductive scaffolds are applicable to fluorene-based systems. washu.edu The functionalization of the bromohexyl chains could be used to attach bioactive molecules or to tune the scaffold's properties to better match those of soft tissues, paving the way for advanced applications in tissue engineering and regenerative medicine. biorxiv.orgresearchgate.net

Spectroscopic and Theoretical Investigations of Bromohexyl Fluorene Based Compounds

Photophysical Characterization of Derived Systems

The photophysical properties of fluorene-based compounds are central to their functionality. These properties, including fluorescence and energy gap, are finely tunable through chemical modifications.

Fluorescence quenching is a critical process in the application of fluorene-based compounds as chemical sensors. Several mechanisms can lead to a decrease in fluorescence intensity, including Förster Resonance Energy Transfer (FRET), Inner Filter Effect (IFE), and Photoinduced Electron Transfer (PET). acs.orgnih.gov

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative energy transfer process that depends on the overlap between the emission spectrum of the fluorophore (the fluorene (B118485) derivative) and the absorption spectrum of the quencher. acs.orgnih.gov

The Inner Filter Effect (IFE) is a result of the absorption of excitation or emission light by the quencher molecule, which reduces the fluorescence intensity. acs.orgnih.gov This mechanism is distinct from FRET as it does not involve direct energy transfer between molecules.

Photoinduced Electron Transfer (PET) involves the transfer of an excited electron from the fluorophore to the quencher. acs.orgnih.gov This process is highly dependent on the relative energy levels of the molecules involved, specifically the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorophore and the quencher. nih.gov In many fluorene-based systems designed for detecting electron-deficient molecules like nitroaromatics, PET is the dominant quenching mechanism. nih.gov

The design of fluorene-based sensors often involves incorporating specific functional groups to enhance their sensitivity and selectivity towards certain analytes. For example, polymers derived from 9-(6-bromohexyl)-9H-fluorene can be functionalized to create sensors for metal ions or explosives. researchgate.netx-mol.com

The optical energy gap (Eg) is a fundamental property of conjugated systems, including polymers derived from this compound. It represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and dictates the material's absorption and emission characteristics. ntu.edu.twrsc.org

The optical band gap is typically determined from the onset of the UV-Vis absorption spectrum. umich.edumetu.edu.tr For a series of fluorene-based oligomers, the optical band gaps were found to be in the range of 2.78 to 2.89 eV. umich.edu Theoretical calculations using methods like Density Functional Theory (DFT) can also be employed to predict the HOMO-LUMO gap. ntu.edu.twacs.org While electrochemical methods provide an electrochemical band gap, the optical band gap is often found to be slightly lower. researchgate.net

The introduction of different substituents on the fluorene backbone can significantly tune the optical band gap. acs.org For instance, incorporating electron-withdrawing groups can lower the LUMO energy level, leading to a smaller band gap. mdpi.com Conversely, electron-donating groups tend to raise the HOMO energy level. mdpi.com This tunability is a key advantage of fluorene-based materials, allowing for the design of polymers with specific absorption and emission colors. researchgate.net

Optical Properties of Selected Fluorene-Based Compounds
CompoundAbsorption Max (nm)Emission Max (nm)Optical Band Gap (eV)Quantum Yield
D1--2.780.64
D2--2.810.59
D3--2.890.59
P1--~2.9-
P2--~2.9-
P3--~2.9-

Data for D1, D2, and D3 from chloroform (B151607) solution. umich.edu Data for P1, P2, and P3 are approximate values for fluorene-based copolymers. researchgate.net

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the chromophore by the solvent molecules. Polymers derived from this compound can exhibit solvatochromic behavior, which provides insights into their electronic structure and interactions with the solvent environment. mdpi.com

In a study of an aniline-fluorene alternating copolymer, a red-shift in the emission spectra was observed when the solvent was changed from chloroform to more polar solvents like THF and DMF. mdpi.com This positive solvatochromism indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. The absorption spectra were found to be less sensitive to solvent polarity, suggesting that the ground state is less affected by the solvent environment. mdpi.com

The Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, can be used to analyze the solvatochromic behavior and estimate the change in dipole moment upon excitation. A linear correlation in the Lippert-Mataga plot suggests that the observed emission shift is primarily due to the interaction of the polymer's dipole moment with the surrounding solvent molecules. mdpi.com

The synthesis of fluorene-based polymers with specific side chains can influence their solubility and, consequently, their solvatochromic properties. For example, the introduction of bromohexyl groups enhances solubility in common organic solvents, facilitating the study of their solution-phase properties. mdpi.com

Electrochemical Characterization of Derived Materials

The electrochemical properties of materials derived from this compound are crucial for their application in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Techniques like cyclic voltammetry are employed to study their redox behavior and determine key electronic parameters. scispace.com

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of electroactive materials. scispace.com For polymers derived from this compound, CV measurements reveal their oxidation and reduction potentials, which correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively. scispace.combeilstein-journals.org

Many fluorene-based polymers exhibit quasi-reversible or irreversible redox processes. beilstein-journals.orgrsc.org For instance, a study on Si-Si dimeric 9-methylsilafluorene showed irreversible oxidation and reduction features. rsc.org The reversibility of the redox process is an important factor for the stability and performance of electrochemical devices.

The electrochemical behavior can be tuned by modifying the chemical structure of the fluorene derivative. For example, the copolymerization of 9H-fluorene with other monomers like 3-(6-bromohexyl)thiophene (B3186595) can lead to materials with distinct redox waves. asianpubs.org The feed ratio of the monomers during copolymerization can be varied to fine-tune the electrochemical properties of the resulting polymer. asianpubs.org The solvent and supporting electrolyte used in the CV measurements can also influence the observed redox potentials. beilstein-journals.org

The HOMO and LUMO energy levels are fundamental electronic parameters that govern the charge injection and transport properties of organic semiconductor materials. Cyclic voltammetry is a common method to experimentally determine these energy levels. techscience.com

The onset oxidation potential (E_ox) and onset reduction potential (E_red) obtained from the cyclic voltammogram can be used to estimate the HOMO and LUMO energy levels, respectively, using the following equations:

HOMO (eV) = - (E_ox - E_ferrocene + 4.8) LUMO (eV) = - (E_red - E_ferrocene + 4.8)

Here, E_ferrocene is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal or external standard. rsc.org

The HOMO-LUMO gap can then be calculated as the difference between the LUMO and HOMO energy levels. This electrochemical gap is often compared with the optical gap determined from UV-Vis spectroscopy. researchgate.net

For a series of fluorene-based oligomers, the HOMO levels were determined by the onset of the oxidation peaks in the CV measurements, and the LUMO levels were calculated from the HOMO values and the optical band gaps. umich.edu The introduction of electron-donating or electron-withdrawing groups can systematically tune the HOMO and LUMO energy levels, allowing for the design of materials with tailored electronic properties for specific device applications. mdpi.com

Electrochemical Properties of Selected Fluorene-Based Compounds
CompoundHOMO (eV)LUMO (eV)Electrochemical Gap (eV)
D1-5.89-3.002.89
D2-5.81-3.002.81
D3-5.78-3.002.78
4h--1.55

Data for D1, D2, and D3 from CV measurements and calculations. umich.edu Data for 4h represents the electrochemical HOMO-LUMO gap for an indeno[1,2-b]fluorene derivative. rsc.org

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for predicting and understanding the electronic and photophysical properties of complex organic molecules, offering insights that complement experimental findings. For bromohexyl fluorene-based compounds, theoretical investigations, particularly those employing Density Functional Theory (or DFT), are crucial for elucidating structure-property relationships at the molecular level. scispace.comarxiv.org These methods allow for the detailed analysis of electronic structures and excited state dynamics, which are fundamental to the performance of these materials in various applications. arxiv.orgpku.edu.cnuci.edu

Density Functional Theory (DFT) Studies of Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a standard method for optimizing molecular geometries and calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter that influences the electronic and optical properties of a material. pku.edu.cnsemanticscholar.org

In studies of fluorene derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or 6-31+G(d,p), reveal that the HOMO and LUMO are typically localized on the conjugated fluorene backbone. pku.edu.cnnih.gov The alkyl or bromohexyl substituents at the C9 position are generally not part of the primary π-conjugated system and thus have a minimal direct impact on the frontier orbital energies. Their main role is to enhance solubility and influence the solid-state packing of the molecules. wikipedia.org However, modifications to the fluorene core itself, such as adding substituents at the 2 and 7 positions, can significantly tune the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov

For a typical fluorene derivative, the HOMO is a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The distribution of these orbitals across the fluorene unit is key to its function in electronic devices. Theoretical studies on various fluorene derivatives provide insight into the expected electronic structure of this compound. For instance, calculations on related fluorene compounds show a HOMO-LUMO gap that is characteristic of wide-bandgap semiconductors, suitable for blue light emission.

Below is a table illustrating typical electronic structure data obtained from DFT calculations for fluorene-based compounds, which provides a reference for the expected values for this compound.

Compound FamilyHOMO (eV)LUMO (eV)Energy Gap (Egap, eV)Computational Method
Fluorene Oligomers-5.5 to -5.8-1.9 to -2.1~3.6 to 3.9DFT/B3LYP/6-31G(d)
AzoFL (trans)-5.25-2.592.66DFT/B3LYP/6-31+G(d,p)
AzoFL (cis)-5.46-2.482.98DFT/B3LYP/6-31+G(d,p)

This table presents representative data for analogous fluorene compounds to illustrate typical values. The values for this compound would require specific calculation but are expected to be in a similar range to fluorene oligomers.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of computational cost and accuracy. arxiv.orguci.edu TD-DFT calculations, performed on the ground-state geometry optimized by DFT, can predict vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible absorption spectra. pku.edu.cnnih.gov The method also provides information about the nature of the electronic transitions and their oscillator strengths, which relate to the intensity of the absorption. pku.edu.cn

For fluorene derivatives, TD-DFT studies consistently show that the lowest energy electronic transition is typically a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. nih.gov This transition is what gives fluorene-based materials their characteristic strong absorption in the UV region and their blue photoluminescence. The calculated absorption spectra help to rationalize the observed optical properties and can predict how chemical modifications will alter the color and efficiency of light emission. nih.gov

For example, a TD-DFT calculation on a fluorene-based azo dye showed a strong π-π* transition band at 423.53 nm. nih.gov In another study on 9,9'-Spirobifluorene oligomers, TD-DFT was used to calculate absorption and emission spectra, revealing that as the oligomer length increases, the maximum absorption wavelength shows a red shift (moves to longer wavelengths). pku.edu.cn These findings are crucial for designing materials with specific light-absorbing or emitting properties for applications like OLEDs and sensors.

The table below summarizes the kind of data that TD-DFT calculations provide for excited states of fluorene derivatives.

Compound FamilyTransitionExcitation Energy (eV)λmax (nm)Oscillator Strength (f)Computational Method
Fluorene OligomersS0 → S1~3.5 - 4.0~310 - 350>1.0TD-DFT/B3LYP/6-31G(d)
AzoFL (trans)S0 → S1 (π-π)2.93423.531.15TD-DFT/B3LYP/6-31+G(d,p)
AzoFL (cis)S0 → S1 (π-π)3.45359.450.30TD-DFT/B3LYP/6-31+G(d,p)

This table contains representative data from analogous fluorene compounds. Specific calculations are needed for this compound, but the results are expected to show a primary π-π transition characteristic of the fluorene chromophore.*

Future Perspectives and Research Challenges in Bromohexyl Fluorene Chemistry

Development of Sustainable and Efficient Synthetic Routes

A primary challenge in fluorene (B118485) chemistry is the development of synthetic pathways that are not only efficient but also environmentally sustainable. Conventional methods for creating 9,9-dialkylfluorenes, including the synthesis of 9-(6-Bromohexyl)-9H-fluorene, often rely on phase-transfer catalysis. doi.orgrsc.org While effective, these methods can involve harsh reaction conditions and the use of hazardous solvents.

Future research is focused on greener alternatives. One promising approach is the use of microwave-assisted synthesis, particularly for polymerization reactions like Suzuki polycondensation. mdpi.com This technique has been shown to accelerate reaction times by orders of magnitude compared to conventional heating, which presents a significant economic advantage and is more easily scalable. mdpi.com Another innovative and sustainable method being explored is direct C-H alkylation in water, which could eliminate the need for organic solvents and potentially inhibit the formation of unwanted byproducts like fluorenone. researchgate.net

The quest for efficiency also extends to reducing costs. Many high-performing fluorene-based materials are synthesized via cross-coupling reactions that require expensive catalysts, such as palladium, and involve complex purification processes. rsc.org A key research direction is the exploration of simpler condensation reactions and catalyst-free methodologies that can produce high-performance materials at a fraction of the cost, thereby enhancing their industrial viability. rsc.org

Table 1: Comparison of Synthetic Routes for Fluorene Derivatives

Synthetic Method Key Advantages Key Challenges Scalability & Industrial Relevance
Phase-Transfer Catalysis Established and effective for alkylation. doi.orgrsc.org Often requires organic solvents and can have moderate yields. Moderate; widely used in labs, but sustainability is a concern for industry.
Suzuki Polycondensation Excellent for creating well-defined copolymers with tunable properties. researchgate.net Relies on expensive palladium catalysts; requires inert reaction conditions. rsc.org High, but catalyst cost is a significant barrier for industrial scale-up.
Microwave-Assisted Synthesis Drastically reduces reaction times; improves yields. mdpi.com Requires specialized microwave reactor equipment. High; offers clear economic and time-saving advantages for industrial processes. mdpi.com
Direct C-H Alkylation in Water Environmentally friendly (uses water as a solvent); potentially high atom economy. researchgate.net Method is still under development; optimizing reaction conditions for various substrates. Potentially very high if high yields and selectivity can be consistently achieved.

| Condensation Reactions | Simple, often catalyst-free; uses commercially available starting materials; low cost. rsc.org | Limited to specific molecular architectures (e.g., enamines). | Very high; low-cost chemistry is crucial for commercialization. rsc.org |

Design of Novel Architectures for Enhanced Performance

The performance of materials derived from this compound is intrinsically linked to their molecular architecture. The C-9 position of the fluorene core is a critical site for modification, allowing for the attachment of side chains that can prevent aggregation, improve solubility, and enhance the material's stability and film-forming properties. researchgate.netresearchgate.net

A major area of research involves the synthesis of copolymers, where the fluorene unit is combined with other molecular building blocks to fine-tune the resulting electronic and optical properties. researchgate.net This strategy has led to the development of materials with tailored energy levels suitable for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). researchgate.netacs.org For instance, simplified fluorene-based hole transport materials (HTMs) have been designed to be dopant-free, which improves the long-term stability of PSCs. rsc.orgacs.org

Future design strategies will likely focus on creating complex, multi-functional architectures. This includes the development of:

Cross-linkable polymers: By incorporating functional groups like azides onto the bromohexyl side chains, polymers can be cross-linked after deposition. researchgate.netresearchgate.net This improves the morphological stability of thin films, which is essential for robust electronic devices. researchgate.net

Dendronized polymers: Attaching bulky dendritic groups can further prevent aggregation and enhance photoluminescence quantum efficiencies, making them promising for blue-light-emitting devices. researchgate.net

Polymers with specific functionalities: Introducing groups like carbazole (B46965) can improve hole-transporting properties, while other groups can be used to create sensors that respond to specific analytes. researchgate.netbohrium.com

Table 2: Impact of Molecular Architecture on Material Performance

Architectural Modification Target Application Performance Enhancement
Copolymerization with electron-deficient units OLEDs Balances charge injection and transport, leading to higher device efficiency. researchgate.net
Simplified structure (dopant-free) Perovskite Solar Cells Minimizes non-radiative recombination and enhances long-term ambient stability. acs.org
Incorporation of azide (B81097) functional groups OLEDs / WLEDs Allows for cross-linking, improving film stability and creating high-quality white light. researchgate.netresearchgate.net
Attachment of carbazole moieties Organic Electronics Improves hole-transporting capabilities and can be used for specific ion detection. researchgate.netbohrium.com

| Functionalization with enamine groups | Perovskite Solar Cells | Enables simple, low-cost synthesis and results in high hole mobility and device stability. rsc.org |

Exploration of New Application Domains

While the primary focus for fluorene-based materials has been in optoelectronics, their unique properties open the door to a wide range of other advanced applications. The bromohexyl chains of this compound provide a versatile handle for further chemical modification, allowing these materials to be adapted for new technological arenas.

Emerging application domains currently being explored include:

Anion Exchange Membranes (AEMs): Fluorene-based polymers are being developed for use in fuel cells and alkaline water electrolyzers. acs.org The hydrocarbon backbone of these polymers offers a potentially more stable and environmentally benign alternative to traditional fluorinated membranes. acs.org

Chemosensors: The inherent fluorescence of polyfluorenes can be harnessed for sensing applications. Researchers have demonstrated that these polymers can detect trace amounts of explosives, such as picric acid, through fluorescence quenching. researchgate.netacs.org The emission profile of some fluorene copolymers has also been shown to be sensitive to the polarity of their environment, making them promising candidates for solvatochromic sensors. mdpi.com

Bioimaging: By rendering polyfluorenes water-soluble through the attachment of charged pendant groups, these materials can be used as fluorescent probes for biological detection. researchgate.net Their high fluorescence efficiency makes them attractive for two-photon microscopy and other advanced imaging techniques. researchgate.net

Energy Storage: A novel application is the use of fluorene-based conductive polymers as binders in lithium-ion batteries. acs.org These binders can improve electrical conductivity within the electrode, enhance adhesion, and better tolerate the volume changes that occur during battery cycling, leading to more stable, high-performance batteries. acs.org

Scalability and Industrial Relevance of Research Methodologies

For the potential of this compound and its derivatives to be fully realized, the research methodologies used to create them must be scalable and industrially relevant. A significant hurdle is the transition from small-scale laboratory synthesis to large-scale, cost-effective production.

Key challenges and future directions in this area include:

Reducing Production Costs: The high cost associated with multi-step syntheses and expensive catalysts remains a major barrier to commercialization. rsc.org Future research must prioritize the development of low-cost, high-yield reactions that use readily available starting materials. The development of dopant-free systems for devices like solar cells also contributes to simplifying manufacturing and reducing costs. ktu.edu

Process Simplification: One-pot synthesis and the reduction of complex purification steps are crucial for industrial-scale production. Methodologies that combine high efficiency with operational simplicity will be favored.

Improving Material Stability: Long-term operational stability is a critical requirement for any commercial electronic device. Research into novel molecular architectures that enhance thermal and morphological stability, such as cross-linking, is vital for industrial applications. researchgate.netresearchgate.net

Environmental Impact: Industry is increasingly focused on sustainable manufacturing. The development of synthetic routes that minimize waste and avoid toxic solvents and reagents will be essential for the widespread adoption of these materials. acs.org The move toward fully hydrocarbon, fluorine-free AEMs is an example of this trend. acs.org

The continued progress in synthetic chemistry and materials engineering promises to overcome these challenges, positioning bromohexyl fluorene derivatives as key components in the next generation of advanced technologies.

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